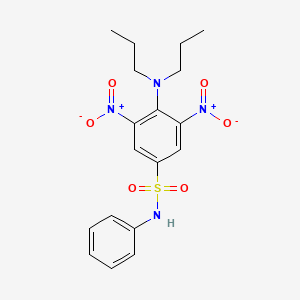
Puromycin(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Puromycin(1+) is puromycin monoprotonated at the amino nitrogen. It is the predominant species at pH 7.3. It is a conjugate acid of a puromycin.
Applications De Recherche Scientifique
1. Puromycin as a Tool in Protein Synthesis Studies
Puromycin is a naturally occurring aminonucleoside antibiotic that has proven invaluable in the study of protein synthesis. It inhibits protein synthesis by being incorporated into the C-terminus of elongating nascent chains during translation, leading to premature termination. This unique mechanism makes puromycin a critical tool in understanding the regulation and dysregulation of protein synthesis in various biological processes and diseases. The ability to modify its chemical structure without significant loss of activity has expanded its application in research, including the addition of biotin for affinity purification or fluorophores for fluorescence microscopy detection (Aviner, 2020).
2. Development of Puromycin Analogues for Ribosome Studies
Research has focused on developing puromycin analogues to enhance our understanding of ribosome function. For instance, analogues like 3PB and 3PC are designed to interact with proteins associated with ribosomes, enabling the characterization of unexplored translational control mechanisms. These analogues facilitate the global mapping of small molecule-protein interactions in living cells, providing insights into the molecular dynamics of translation (Kandala et al., 2019).
3. Puromycin-Based Technologies in Protein Research
Puromycin's property of inhibiting protein synthesis has led to the development of novel technologies in protein research. Modified puromycin molecules can be incorporated into proteins, linking desired molecules to the protein. This technology is crucial for various applications such as screening, fluorescence labeling, affinity purification, and protein chip technology for proteomics (Tabuchi, 2003).
4. Utilization of Puromycin in Molecular Biology and Genetic Engineering
Puromycin has been employed as a selection marker in the field of molecular biology and genetic engineering. It is used to isolate cell lines genetically engineered to express a resistance transgene. This application is crucial in the development of recombinant vaccinia viruses and in the production of transgenic animals, highlighting its versatility in genetic manipulation (Sánchez-Puig & Blasco, 2000).
5. Photocaged Puromycin for Spatiotemporal Monitoring of Translation
Innovative research has led to the development of photocaged puromycin derivatives, which remain inactive until exposed to UV light. This technology allows precise control of puromycin activation, enabling the spatiotemporal monitoring of protein synthesis in living cells with high resolution. The application of this technology in neuronal research, for instance, provides insights into the dynamics of protein synthesis in specific cellular compartments (Buhr et al., 2015).
Propriétés
Nom du produit |
Puromycin(1+) |
|---|---|
Formule moléculaire |
C22H30N7O5+ |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
[(2S)-1-[[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]azanium |
InChI |
InChI=1S/C22H29N7O5/c1-28(2)19-17-20(25-10-24-19)29(11-26-17)22-18(31)16(15(9-30)34-22)27-21(32)14(23)8-12-4-6-13(33-3)7-5-12/h4-7,10-11,14-16,18,22,30-31H,8-9,23H2,1-3H3,(H,27,32)/p+1/t14-,15+,16+,18+,22+/m0/s1 |
Clé InChI |
RXWNCPJZOCPEPQ-NVWDDTSBSA-O |
SMILES isomérique |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)[NH3+])O |
SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)[NH3+])O |
SMILES canonique |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)[NH3+])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



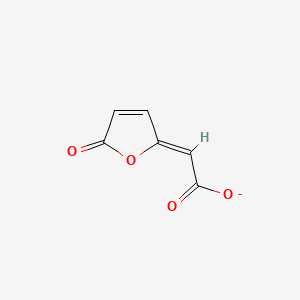
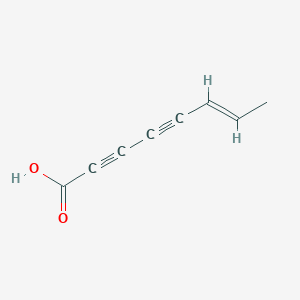
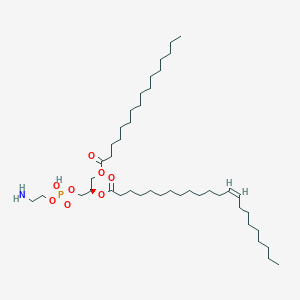

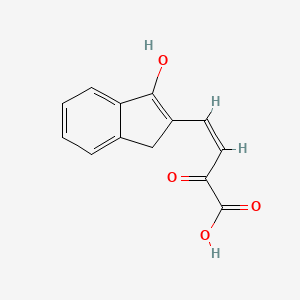

![3-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B1242197.png)
![4-Methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]quinolin-2-amine](/img/structure/B1242198.png)
![6,7-Dihydro-2-(2,6-diisopropylphenoxy)-9,10-dimethoxy-4h-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1242199.png)
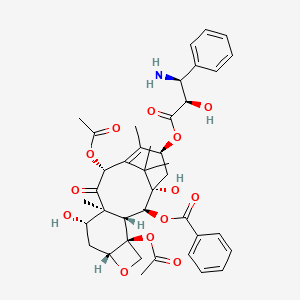
![N-[3,5-dimethyl-4-(nitromethylsulfonyl)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B1242201.png)
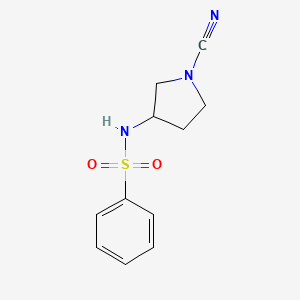
![(7R,8R,9S,10R,13S,14S,17R)-10,13-Dimethyl-7-propylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1242206.png)
